4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H21F3N4O3S and its molecular weight is 490.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide (referred to as Compound A ) is a novel synthetic molecule that has garnered attention for its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
Compound A belongs to the quinazoline family and features several functional groups that contribute to its biological activity:
- Trifluoromethyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Pyrrolidine moiety : Often associated with improved bioactivity and stability in biological systems.
The structural complexity of Compound A suggests multiple points of interaction with biomolecules, which may facilitate diverse pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Compound A's structure suggests potential efficacy against various bacterial strains. For instance:
- In vitro studies have demonstrated that similar quinazoline derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance these effects through increased membrane permeability or enzyme inhibition .
Enzyme Inhibition
Compound A has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways:
- Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed in related compounds. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase (COX) : Some studies report moderate inhibition of COX enzymes, which are critical in inflammatory processes. This could position Compound A as a candidate for anti-inflammatory therapies .
Cytotoxicity Studies
The cytotoxic effects of Compound A have been assessed using various cancer cell lines:
- MCF-7 Breast Cancer Cells : Preliminary findings suggest that similar quinazoline derivatives can induce cytotoxicity in MCF-7 cells. The mechanism may involve apoptosis or cell cycle arrest .
Molecular docking studies provide insights into the mechanisms through which Compound A exerts its biological effects:
- Binding Interactions : The trifluoromethyl group engages in pi-stacking interactions with aromatic residues in target proteins, enhancing binding affinity.
- Hydrogen Bonding : Functional groups within Compound A can form hydrogen bonds with active site residues of enzymes, inhibiting their activity effectively .
Case Studies
Several studies have explored the biological activity of quinazoline derivatives similar to Compound A:
Study | Findings |
---|---|
Study 1 | Identified significant antibacterial activity against Staphylococcus aureus. |
Study 2 | Reported IC50 values for AChE inhibition at 10.4 μM for related compounds. |
Study 3 | Demonstrated cytotoxicity in MCF-7 cells with IC50 values around 15 μM. |
Eigenschaften
IUPAC Name |
4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3S/c24-23(25,26)15-4-1-5-16(13-15)30-21(33)17-8-7-14(12-18(17)28-22(30)34)20(32)27-9-3-11-29-10-2-6-19(29)31/h1,4-5,13-14,17-18H,2-3,6-12H2,(H,27,32)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAELCWIUIFDLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2CCC3C(C2)NC(=S)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.